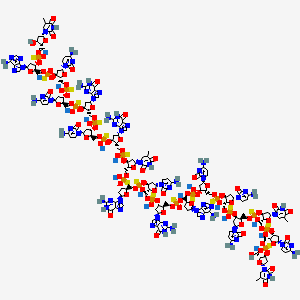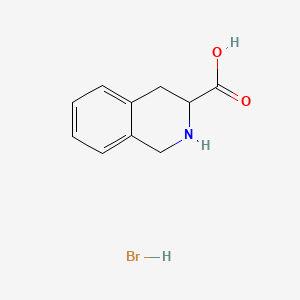
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is an organic compound with the empirical formula C10H11NO2 . It is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been achieved through various methods. Traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions have been used. More recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid consists of a tetrahydroisoquinoline ring attached to a carboxylic acid group . The molecular weight of the compound is 177.20 .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives have been used as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . The derivatives were designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a solid compound . Its InChI string is1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13) .
Wissenschaftliche Forschungsanwendungen
CFTR Mediated Chloride Transport
A study identified a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. These compounds showed significant potency improvement, suggesting potential applications in cystic fibrosis research (Hirth et al., 2005).
Synthesis of Alkaloids
Research involving the synthesis of tetrahydroisoquinolines through alkylation at the 1-position of phenylalanine-derived precursors has been documented. This study demonstrated the synthesis of the alkaloid (+)-corlumine, highlighting the role of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids in alkaloid synthesis (Huber & Seebach, 1987).
Chemical Characterization and Derivatives
A research effort described the preparation of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. The study provided detailed characterizations including NMR spectra and optical rotation (Jansa, Macháček, & Bertolasi, 2006).
Stereoselective Hydrolysis
Animal liver acetone powders have been used for the stereoselective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, revealing potential in stereoselective synthesis (Sánchez et al., 2001).
Synthesis of Modulators for Nuclear Receptors
Enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, synthesized using Candida antarctica lipase B-catalysed dynamic kinetic hydrolysis, has been studied for its utility in the synthesis of modulators of nuclear receptors, including liver X receptor (Forró et al., 2016).
Synthesis of Constrained Tyrosine Analogues
Research on the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue, has been conducted, highlighting its potential in peptide and protein engineering (Verschueren et al., 1992).
Wirkmechanismus
While the specific mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide is not mentioned in the search results, it’s worth noting that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been used as inhibitors of the PD-1/PD-L1 immune checkpoint pathway . This suggests that the compound may have potential applications in immunotherapy.
Zukünftige Richtungen
The future directions for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide could involve further optimization into potent inhibitors against the PD-1/PD-L1 protein–protein interaction . This could potentially lead to the development of new therapeutic agents for the treatment of various cancers.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPYSZVJRRFVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




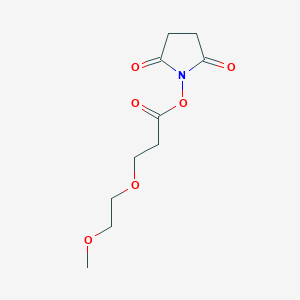
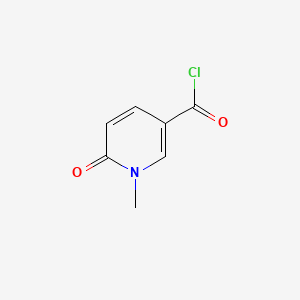
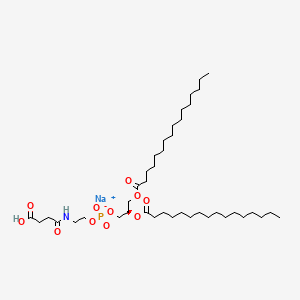
![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)

